molecular formula C17H15FN2O3 B12058965 acetic acid;4-fluoro-2-(2-phenylpyrazol-3-yl)phenol CAS No. 1173021-97-0

acetic acid;4-fluoro-2-(2-phenylpyrazol-3-yl)phenol

Cat. No.: B12058965
CAS No.: 1173021-97-0
M. Wt: 314.31 g/mol
InChI Key: XEQRHRAWGPPNJP-UHFFFAOYSA-N
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Description

Acetic acid;4-fluoro-2-(2-phenylpyrazol-3-yl)phenol is a complex organic compound that combines the structural features of acetic acid, fluorine, phenyl, and pyrazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;4-fluoro-2-(2-phenylpyrazol-3-yl)phenol typically involves multi-step organic reactions. One common method starts with the preparation of 4-fluoro-2-(2-phenylpyrazol-3-yl)phenol through a series of reactions involving the formation of the pyrazole ring and subsequent functionalization. The final step involves the esterification of the phenol group with acetic acid under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenolic group in the compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups, such as reducing the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other bases can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, altering the compound’s properties.

Scientific Research Applications

Chemistry

In chemistry, acetic acid;4-fluoro-2-(2-phenylpyrazol-3-yl)phenol is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating the activity of specific enzymes and their role in various biological processes.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.

Industry

Industrially, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance materials.

Mechanism of Action

The mechanism of action of acetic acid;4-fluoro-2-(2-phenylpyrazol-3-yl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenolic and pyrazole groups can form hydrogen bonds and other interactions with these targets, modulating their activity. The fluorine atom can enhance the compound’s stability and bioavailability, contributing to its overall efficacy.

Comparison with Similar Compounds

Similar Compounds

    4-fluoro-2-(2-phenylpyrazol-3-yl)phenol: Lacks the acetic acid ester group, which may affect its reactivity and applications.

    Acetic acid;4-chloro-2-(2-phenylpyrazol-3-yl)phenol: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical properties and reactivity.

    Acetic acid;4-fluoro-2-(2-methylpyrazol-3-yl)phenol: Contains a methyl group on the pyrazole ring, which can influence its biological activity and interactions.

Uniqueness

Acetic acid;4-fluoro-2-(2-phenylpyrazol-3-yl)phenol is unique due to the presence of both the fluorine atom and the acetic acid ester group. These features contribute to its distinct chemical properties, such as increased stability and specific reactivity patterns, making it valuable for various scientific and industrial applications.

Properties

CAS No.

1173021-97-0

Molecular Formula

C17H15FN2O3

Molecular Weight

314.31 g/mol

IUPAC Name

acetic acid;4-fluoro-2-(2-phenylpyrazol-3-yl)phenol

InChI

InChI=1S/C15H11FN2O.C2H4O2/c16-11-6-7-15(19)13(10-11)14-8-9-17-18(14)12-4-2-1-3-5-12;1-2(3)4/h1-10,19H;1H3,(H,3,4)

InChI Key

XEQRHRAWGPPNJP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1=CC=C(C=C1)N2C(=CC=N2)C3=C(C=CC(=C3)F)O

Origin of Product

United States

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